molecular formula C5H3Br3S B3186841 Thiophene, 2,5-dibromo-3-(bromomethyl)- CAS No. 13191-37-2

Thiophene, 2,5-dibromo-3-(bromomethyl)-

Cat. No.: B3186841
CAS No.: 13191-37-2
M. Wt: 334.86 g/mol
InChI Key: FULQGNHFNHTPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyhalogenated Thiophenes in Contemporary Organic Chemistry Research

Polyhalogenated thiophenes, a class of compounds to which Thiophene (B33073), 2,5-dibromo-3-(bromomethyl)- belongs, are of considerable interest in modern organic chemistry. The presence of multiple halogen atoms on the thiophene ring drastically alters its electronic properties and reactivity compared to the parent thiophene molecule. iust.ac.ir

Research has demonstrated that the number and position of bromine atoms on the thiophene ring dictate the compound's reactivity in reactions such as oxidation. rsc.org For instance, the oxidation of various brominated thiophenes can lead to different products, including sulfones or cycloadducts, depending on the steric hindrance and reaction conditions. rsc.orgrsc.org

The applications of polyhalogenated thiophenes are extensive, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, thiophene derivatives are recognized as important scaffolds for developing new therapeutic agents. mdpi.comnih.gov Specifically, brominated thiophenes have been incorporated into molecules with potent anticancer activity. mdpi.com The aromatic and planarity of the thiophene ring can enhance binding to biological receptors, and functionalization with halogens can improve potency and selectivity. mdpi.com

In the realm of materials science, polyhalogenated thiophenes serve as crucial monomers for the synthesis of conjugated polymers. These polymers are integral to the development of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.commdpi.com The halogen atoms provide reactive handles for polymerization reactions, such as Stille and Suzuki cross-couplings, enabling the construction of well-defined polymeric structures with tailored electronic properties. ossila.com For example, 2,5-dibromo-3,4-dinitrothiophene (B14878) is a key starting material for electron-deficient polymers used in organic solar cells and photodetectors. ossila.com

Strategic Importance of Bromine Functionalization in Thiophene Scaffolds

The functionalization of thiophene scaffolds with bromine atoms is a key strategic element in synthetic organic chemistry. Bromine's utility stems from its role as an effective leaving group and its ability to direct further reactions on the thiophene ring. The halogenation of thiophene, particularly bromination, can be controlled to produce specific isomers, such as 2-bromo- or 2,5-dibromothiophene (B18171). iust.ac.ir

The C-Br bonds on the thiophene ring are ideal sites for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. researchgate.net This has made brominated thiophenes indispensable precursors for creating more complex molecular architectures. For instance, they are used to synthesize arylated anthraquinones, which are themselves versatile building blocks for larger π-conjugated systems. nih.gov

Furthermore, the bromine atom can act as a directing group, enhancing the reactivity of adjacent C-H bonds and enabling regioselective functionalization at positions that might otherwise be difficult to access. researchgate.net This controlled reactivity is crucial for the synthesis of precisely substituted thiophene derivatives. The presence of bromine also allows for halogen-metal exchange reactions, which generate organolithium or organomagnesium species that can react with a wide range of electrophiles. orgsyn.org

The oxidation of brominated thiophenes has also been a subject of study, with the substitution pattern of the bromine atoms influencing the outcome of the reaction and the stability of the resulting products. rsc.org This reactivity further expands the synthetic utility of brominated thiophene scaffolds.

Overview of Research Trajectories for Thiophene, 2,5-dibromo-3-(bromomethyl)- as a Multifunctional Building Block

Thiophene, 2,5-dibromo-3-(bromomethyl)- is a prime example of a multifunctional building block, with its three bromine atoms offering distinct opportunities for synthetic transformations. The research trajectories for this compound are largely dictated by its unique combination of reactive sites.

The two bromine atoms at the 2- and 5-positions of the thiophene ring are well-suited for metal-catalyzed cross-coupling reactions. This allows for the extension of the conjugated system by introducing aryl, vinyl, or other thiophene units. Such reactions are fundamental to the construction of oligothiophenes and polythiophenes, which are materials with significant applications in organic electronics. rsc.orgossila.com

Concurrently, the bromomethyl group at the 3-position provides a site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as amines, alcohols, thiols, or cyano groups, by reacting the compound with appropriate nucleophiles. The synthesis of 3-(bromomethyl)thiophene (B1268036) and its subsequent reactions serve as a model for the reactivity of this functional group. orgsyn.org This versatility enables the attachment of side chains that can modulate the solubility, solid-state packing, and electronic properties of the final material or molecule.

The combination of these reactive sites on a single, compact scaffold allows for a modular and divergent synthetic approach. One can envision a synthetic strategy where the 2- and 5-positions are first used to construct a polymeric backbone or a larger molecular framework, followed by the functionalization of the bromomethyl group to fine-tune the properties of the resulting product. This makes Thiophene, 2,5-dibromo-3-(bromomethyl)- a highly sought-after intermediate for creating complex, three-dimensional structures and functional materials with precisely controlled architectures for advanced applications in medicinal chemistry and materials science.

Reactivity of the Aryl Bromine Substituents

The two bromine atoms attached to the thiophene core at positions 2 and 5 exhibit reactivity characteristic of aryl halides, particularly in metal-catalyzed cross-coupling reactions and metal-halogen exchange. The electronic environment of the thiophene ring and the position of the substituent influence the relative reactivity of these two bromine atoms.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the brominated thiophene moiety is an excellent substrate for these transformations. dntb.gov.ua The differential reactivity of the α-bromine (at C5) versus the β-bromine (at C2, adjacent to the bromomethyl group) is a key aspect in the synthetic utility of this compound. Generally, the α-bromo substituent is more reactive in palladium-catalyzed couplings.

Studies on analogous compounds, such as 2,5-dibromo-3-alkylthiophenes, consistently show preferential reaction at the 5-position. For instance, the Suzuki-Miyaura cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids selectively yields 5-aryl-2-bromo-3-hexylthiophene derivatives. researchgate.net This selectivity is attributed to the higher reactivity of the C-Br bond at the α-position of the thiophene ring. Similarly, Stille couplings on 2,5-dibromo-3-methylthiophene (B84023) have been shown to proceed selectively. jcu.edu.au

The Negishi coupling, which utilizes organozinc reagents, is also effective for the selective functionalization of dibromothiophenes. youtube.comwikipedia.org A one-pot halogen dance/Negishi coupling sequence has been developed for 2,5-dibromothiophenes, where an initial isomerization is followed by a selective cross-coupling, highlighting the nuanced reactivity of these substrates. nih.govresearchgate.net The Heck reaction, coupling the aryl bromide with an alkene, provides another avenue for functionalization, with established protocols for bromothiophenes. thieme-connect.dewikipedia.orgacs.org

Table 1: Examples of Cross-Coupling Reactions on 2,5-Dibromo-3-alkylthiophene Systems
Reaction TypeThiophene SubstrateCoupling PartnerCatalyst SystemPrimary ProductReference
Suzuki-Miyaura2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ / K₃PO₄5-aryl-2-bromo-3-hexylthiophene researchgate.net
Stille2,5-dibromo-3-methylthiopheneOrganostannanePd(PPh₃)₄Selectively coupled oligomers jcu.edu.au
Negishi2,5-dibromothiopheneArylzinc chloridePd(dba)₂ / SPhosArylated dibromothiophene nih.gov
Heck2- or 3-bromothiophenesPent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ / TedicypAryl-substituted ketones thieme-connect.de

The efficiency of cross-coupling reactions is largely dependent on the stability and activity of the palladium catalyst, quantified by the turnover number (TON) and turnover frequency (TOF). The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com For thiophene substrates, the oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step.

High-turnover catalysts are critical for industrial applications and are often achieved using specialized ligands that promote catalyst stability and efficiency. researchgate.net Research into catalyst systems for thiophene coupling focuses on developing ligands that can stabilize the active Pd(0) species, prevent the formation of inactive palladium black, and accelerate the elementary steps of the catalytic cycle. researchgate.net For di-halogenated substrates, after the first coupling, the Pd(0) species can remain coordinated to the product's π-system. The competition between dissociation of the catalyst and a second, intramolecular oxidative addition (a process known as "ring-walking") influences the selectivity between mono- and di-functionalization. nih.gov

The choice of ligand is paramount in controlling the outcome of cross-coupling reactions on poly-halogenated substrates like 2,5-dibromo-3-(bromomethyl)thiophene. Ligands influence the catalyst's electronic properties and steric environment, which in turn affect reaction rates, selectivity, and functional group tolerance. nih.gov

Bulky, electron-rich phosphine (B1218219) ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) are known to enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis. nih.govnih.gov In the context of di-halogenated arenes, the steric bulk of the ligand plays a crucial role in selectivity. Bulky ligands can inhibit the dissociation of the palladium catalyst from the mono-coupled product, thereby promoting a second coupling reaction and leading to higher yields of the di-substituted product. nih.gov Conversely, less sterically demanding ligands may favor mono-substitution. This ligand-dependent selectivity has been demonstrated in Suzuki-Miyaura reactions of other substituted bromothiophenes, where changing the ligand from PPh₃ to the bulkier tBu₃P can reverse the chemoselectivity of the reaction. researchgate.net

Table 2: Influence of Ligands on Cross-Coupling of Dihaloarenes
Ligand TypeGeneral CharacteristicsEffect on Selectivity (Mono- vs. Di-coupling)Mechanistic RationaleReference
Bulky Phosphines (e.g., P(tBu)₃)Electron-rich, sterically demandingOften promotes di-functionalizationInhibits bimolecular displacement of Pd(0) from the mono-coupled product, favoring intramolecular "ring-walking" and a second oxidative addition. nih.gov
N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Strong σ-donors, tunable steric bulkCan be tuned for mono- or di-selectivity based on steric profile. Very bulky NHCs show a strong preference for di-functionalization.Similar to bulky phosphines, sterics control the relative rates of catalyst dissociation versus a second coupling event. nih.gov
Triphenylphosphine (B44618) (PPh₃)Less bulky, moderate donorGenerally favors mono-functionalization or shows less selectivityAllows for easier dissociation of the catalyst from the mono-coupled product, which can then leave the catalytic cycle. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Thiophenes

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.

For 2,5-dibromo-3-(bromomethyl)thiophene, the thiophene ring itself is electron-rich, and there are no strong EWGs to activate the bromine atoms toward SNAr. Therefore, direct SNAr reactions with common nucleophiles like amines or alkoxides are generally not feasible under standard conditions. Studies on the reactivity of various bromothiophenes with nucleophiles like piperidine and sodium benzenethiolate have shown that the reaction requires activation by a nitro group. rsc.org In the absence of such activation, the C-Br bonds on the thiophene ring are not susceptible to nucleophilic attack.

Lithium-Halogen Exchange and Subsequent Trapping Reactions

Lithium-halogen exchange is a robust method for converting aryl halides into highly reactive organolithium species. harvard.eduprinceton.edu This reaction is typically very fast, even at low temperatures. For 2,5-dibromothiophene derivatives, the exchange occurs preferentially at the more acidic α-position (C5). jcu.edu.au The resulting thienyllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

The reaction is typically performed using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. nih.govresearchgate.net In some cases, the initially formed lithiated species can rearrange to a more thermodynamically stable isomer, a process known as a "halogen dance," before being trapped. nih.govresearchgate.net This adds another layer of complexity and synthetic potential to the reaction.

Table 3: Electrophiles for Trapping Thienyllithium Species
ElectrophileReagent ExampleResulting Functional GroupReference
Proton SourceH₂O-H (Debromination) tcnj.edu
Aldehydes/KetonesBenzaldehyde-CH(OH)R tcnj.edu
Alkyl HalidesCH₃I-CH₃ tcnj.edu
AmidesDimethylformamide (DMF)-CHO (Formylation) jcu.edu.au
BoratesTriisopropyl borate-B(O-iPr)₂ (Boronic ester precursor) thieme-connect.de
Zinc SaltsZnCl₂-ZnCl (For Negishi coupling) nih.govresearchgate.net

Reactivity of the Bromomethyl Group

The 3-(bromomethyl) group is analogous to a benzylic halide and is thus highly reactive toward nucleophilic substitution. smolecule.com The C-Br bond is activated by the adjacent thiophene ring, which can stabilize the transition states of both SN1 and SN2 reactions. This site is readily attacked by a wide range of nucleophiles.

This reactivity allows for the introduction of various functionalities by displacing the bromide. For example, reactions with amines yield aminomethyl derivatives, while thiolates produce thiomethyl ethers. It is important to note that this reactivity can also lead to instability; 3-thenyl bromide has been reported to be a potent lachrymator and can undergo acid-catalyzed decomposition. orgsyn.org

Significantly, the bromomethyl group can remain intact under certain palladium-catalyzed cross-coupling conditions used to functionalize the C5-bromo position. nih.gov This differential reactivity allows for a sequential functionalization strategy, where the aryl bromide is first modified via a Suzuki coupling, followed by a separate nucleophilic substitution at the bromomethyl position. This orthogonality makes 2,5-dibromo-3-(bromomethyl)thiophene a valuable and versatile building block in the synthesis of complex thiophene-based molecules.

Nucleophilic Substitution Reactions (SN1/SN2) at the Benzylic Position

The bromomethyl group at the 3-position of the thiophene ring is analogous to a benzylic halide. Such structures are known to be highly reactive towards nucleophilic substitution. gla.ac.uk This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions through resonance. gla.ac.uk

Formation of Ethers, Amines, and Thioethers

The benzylic bromide is readily displaced by a variety of nucleophiles to form ethers, amines, and thioethers. These reactions typically proceed via an SN2 mechanism, especially with good, non-bulky nucleophiles.

Table 1: Examples of Nucleophilic Substitution at the Benzylic Position (Analogous Reactions)

Nucleophile Product Type General Reaction
RO⁻ (Alkoxide) Ether 2,5-dibromo-3-(bromomethyl)thiophene + RO⁻ → 2,5-dibromo-3-(alkoxymethyl)thiophene + Br⁻
R₂NH (Amine) Amine 2,5-dibromo-3-(bromomethyl)thiophene + R₂NH → 2,5-dibromo-3-(dialkylaminomethyl)thiophene + HBr

This table is illustrative and based on the general reactivity of benzylic halides.

Reactivity with Anionic Species

The electrophilic carbon of the bromomethyl group readily reacts with a range of anionic nucleophiles. The high reactivity of the benzylic position allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reactions with cyanide would yield the corresponding nitrile, while reaction with azide (B81097) would lead to an azidomethyl derivative, a precursor for amines.

Radical Reactions Involving the Bromomethyl Moiety

The benzylic C-H bonds of the precursor, 2,5-dibromo-3-methylthiophene, are susceptible to free radical halogenation. libretexts.org The use of reagents like N-bromosuccinimide (NBS), typically in the presence of a radical initiator such as AIBN or under UV irradiation, facilitates the selective bromination of the methyl group over the aromatic ring. libretexts.orgorgsyn.org

The mechanism proceeds through the classic steps of initiation, propagation, and termination. youtube.com

Initiation: The radical initiator decomposes to form initial radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from 2,5-dibromo-3-methylthiophene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to form the product, 2,5-dibromo-3-(bromomethyl)thiophene, and a new bromine radical. libretexts.orgyoutube.com

Termination: The reaction is concluded by the combination of any two radical species.

The stability of the intermediate benzylic radical is a key factor in the selectivity of this reaction. libretexts.org

Elimination Reactions to Form Exocyclic Double Bonds

While nucleophilic substitution is the predominant pathway, elimination reactions can occur, particularly in the presence of a strong, sterically hindered base. Such a reaction would lead to the formation of an exocyclic double bond, yielding 2,5-dibromo-3-methylenethiophene. However, given the high reactivity of benzylic halides towards substitution, forcing the elimination pathway would require carefully selected reaction conditions.

Chemoselectivity and Regioselectivity in Multi-Functionalized Thiophene Reactions

The presence of both aromatic and aliphatic bromine atoms in 2,5-dibromo-3-(bromomethyl)thiophene raises questions of chemoselectivity. The reactivity of these positions is significantly different, allowing for selective functionalization.

Differential Reactivity of Aromatic vs. Aliphatic Bromine Atoms

The bromine atom of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the bromine atoms on the thiophene ring. Aryl bromides are generally unreactive towards SN1 and SN2 reactions. gla.ac.uk

Conversely, the aromatic bromines are susceptible to reactions typical of aryl halides, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Research on the closely related 2-bromo-5-(bromomethyl)thiophene has demonstrated this differential reactivity. In Suzuki cross-coupling reactions with various aryl boronic acids, the C-Br bond at the 2-position of the thiophene ring selectively reacts, leaving the bromomethyl group intact. nih.govnih.gov This highlights the ability to selectively functionalize the aromatic ring without affecting the benzylic position under these conditions.

Selective dehalogenation is also possible. Refluxing 2,3,5-tribromothiophene with zinc dust in acetic acid results in the preferential removal of the α-bromines, yielding 3-bromothiophene (B43185). scispace.com This suggests that under certain reductive conditions, the aromatic bromines can be selectively removed over the benzylic one.

Table 2: Compound Names Mentioned in the Article

Compound Name
Thiophene, 2,5-dibromo-3-(bromomethyl)-
2,5-dibromo-3-methylthiophene
2-bromo-5-(bromomethyl)thiophene
2,3,5-tribromothiophene
3-bromothiophene
2,5-dibromo-3-(alkoxymethyl)thiophene
2,5-dibromo-3-(dialkylaminomethyl)thiophene
2,5-dibromo-3-(alkylthiomethyl)thiophene
2,5-dibromo-3-methylenethiophene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13191-37-2

Molecular Formula

C5H3Br3S

Molecular Weight

334.86 g/mol

IUPAC Name

2,5-dibromo-3-(bromomethyl)thiophene

InChI

InChI=1S/C5H3Br3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2

InChI Key

FULQGNHFNHTPIU-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1CBr)Br)Br

Canonical SMILES

C1=C(SC(=C1CBr)Br)Br

Origin of Product

United States

Reactivity and Reaction Mechanisms of Thiophene, 2,5 Dibromo 3 Bromomethyl

Strategies for Stepwise and Orthogonal Functionalization

The structural architecture of 2,5-dibromo-3-(bromomethyl)thiophene offers three distinct points for chemical modification: the two bromine atoms attached to the aromatic thiophene (B33073) ring at positions C2 and C5, and the bromine atom in the side-chain bromomethyl group at position C3. This arrangement of one benzylic-type halide and two non-equivalent vinyl/aryl halides is ideal for orthogonal functionalization, a synthetic strategy wherein specific sites on a molecule can be reacted independently and in a controlled sequence due to their differing reactivity. This allows for the precise construction of complex, multi-substituted thiophene derivatives.

The key to this selectivity lies in the differential reactivity of the carbon-bromine (C-Br) bonds. The C(sp²)-Br bonds on the thiophene ring are best suited for metal-catalyzed cross-coupling reactions, while the C(sp³)-Br bond of the bromomethyl group is highly susceptible to nucleophilic substitution.

Selective Functionalization at Ring Positions via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally effective for creating new carbon-carbon bonds at the C2 and C5 positions. nih.govnih.gov Research on analogous 3-substituted-2,5-dibromothiophenes has established a clear regioselective preference. The C-Br bond at the C5 position is significantly more reactive than the one at the C2 position in Suzuki-Miyaura coupling. nih.gov This is attributed to a combination of electronic and steric factors; the C5 position is less sterically hindered by the adjacent 3-(bromomethyl) substituent.

This reactivity difference enables the selective mono-functionalization at the C5 position by carefully controlling the reaction conditions and stoichiometry of the reagents. For instance, reacting 2,5-dibromo-3-(bromomethyl)thiophene with one equivalent of an arylboronic acid under palladium catalysis would preferentially yield the 2-bromo-5-aryl-3-(bromomethyl)thiophene derivative.

ReactantCoupling PartnerCatalyst / BaseConditionsProduct
2,5-Dibromo-3-(bromomethyl)thiopheneArylboronic AcidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 90°C2-Bromo-5-aryl-3-(bromomethyl)thiophene

This table illustrates a representative Suzuki-Miyaura reaction for the selective functionalization at the C5 position, based on established protocols for similar substrates. nih.gov

Following the initial reaction at C5, the less reactive C2 position can be targeted in a subsequent cross-coupling step, often with a different coupling partner and sometimes requiring more forcing reaction conditions to proceed efficiently. This stepwise approach provides a reliable route to dissymmetrically 2,5-disubstituted 3-(bromomethyl)thiophenes.

Selective Functionalization of the Bromomethyl Group

The bromomethyl group at the C3 position behaves as a classic benzylic bromide. Its C(sp³)-Br bond is readily cleaved in nucleophilic substitution (Sₙ2) reactions. This type of reaction is orthogonal to the palladium-catalyzed cross-coupling used to functionalize the ring positions. A wide variety of nucleophiles can be employed to displace the bromide, introducing diverse functionalities while leaving the C2-Br and C5-Br bonds untouched.

This selectivity allows for the introduction of nitrogen, sulfur, oxygen, or carbon-based functional groups at the C3 side chain. For example, reaction with sodium azide (B81097) would produce an azidomethyl group, triphenylphosphine (B44618) would yield a phosphonium (B103445) salt (a precursor for Wittig reagents), and potassium cyanide would introduce a cyanomethyl group, which can be further elaborated.

ReactantNucleophileSolventProduct
2,5-Dibromo-3-(bromomethyl)thiophenePotassium Cyanide (KCN)Ethanol/Water2-(2,5-Dibromo-3-thienyl)acetonitrile
2,5-Dibromo-3-(bromomethyl)thiopheneSodium Azide (NaN₃)Acetone/Water3-(Azidomethyl)-2,5-dibromothiophene
2,5-Dibromo-3-(bromomethyl)thiopheneTriphenylphosphine (PPh₃)Toluene(2,5-Dibromo-3-thienyl)methyl]triphenylphosphonium bromide
2,5-Dibromo-3-(bromomethyl)thiopheneSodium Hydroxide (NaOH)Dioxane/Water(2,5-Dibromo-3-thienyl)methanol

This table presents common nucleophilic substitution reactions to selectively functionalize the bromomethyl group.

By combining these orthogonal strategies in a sequential manner, it is possible to achieve full control over the functionalization of all three bromine-containing positions of the starting material, enabling the synthesis of highly complex and precisely defined thiophene-based molecules.

Applications of Thiophene, 2,5 Dibromo 3 Bromomethyl As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Materials

The trifunctional nature of 2,5-dibromo-3-(bromomethyl)thiophene enables its use as a monomer and building block for complex molecular architectures with tailored electronic and optical properties. The bromine atoms are amenable to various cross-coupling reactions for polymer chain extension, while the bromomethyl group provides a site for further functionalization.

Thiophene (B33073), 2,5-dibromo-3-(bromomethyl)- is a key monomer in the synthesis of conjugated polymers, particularly polythiophenes, which are a significant class of conducting polymers used in a wide range of electronic applications. The properties of the resulting polymers can be finely tuned by the strategic incorporation of this functionalized monomer.

The polymerization of 2,5-dibromo-3-alkylthiophenes is significantly influenced by the nature of the substituent at the 3-position. The bromomethyl group in Thiophene, 2,5-dibromo-3-(bromomethyl)- introduces a reactive site that can be further modified before or after polymerization, allowing for the synthesis of functionalized poly(3-alkylthiophene)s (P3ATs). The reactivity of the bromine atoms at the 2 and 5 positions is crucial for the chain-growth polymerization process. The regioselectivity of the polymerization, leading to head-to-tail (HT) couplings, is critical for achieving highly ordered polymer structures with enhanced electronic properties. The presence of the bromomethyl group can influence the steric and electronic environment of the thiophene ring, thereby affecting the regiochemistry of the polymerization.

Controlled polymerization techniques are essential for synthesizing well-defined conjugated polymers with controlled molecular weights and narrow polydispersity. Grignard Metathesis (GRIM) polymerization and Kumada catalyst-transfer polycondensation are powerful methods for the synthesis of regioregular P3ATs from 2,5-dibromo-3-alkylthiophene monomers.

In the GRIM method , the monomer is treated with a Grignard reagent, such as isopropylmagnesium chloride, to form a mixture of magnesiated isomers. Subsequent addition of a nickel catalyst, like Ni(dppp)Cl2, initiates the polymerization. This method is known for its ability to produce highly regioregular, head-to-tail coupled P3ATs. The reaction proceeds via a chain-growth mechanism, allowing for the synthesis of polymers with predictable molecular weights.

Kumada catalyst-transfer polycondensation is another nickel-catalyzed cross-coupling reaction that facilitates the controlled synthesis of conjugated polymers. This technique also proceeds in a chain-growth manner, where the catalyst transfers along the growing polymer chain. The use of catalysts like [CpNiCl(SIPr)] has been shown to be effective in the GRIM polymerization of 2,5-dibromo-3-hexylthiophene (B54134), yielding high molecular weight poly(3-hexylthiophene).

These controlled polymerization methods enable the synthesis of block copolymers and end-functionalized polymers by sequential monomer addition or by the introduction of functionalized terminating agents, respectively.

Dibromothiophenes are fundamental building blocks for the synthesis of oligothiophenes, which are well-defined, shorter-chain analogues of polythiophenes. These oligomers are valuable as model compounds for studying the electronic and optical properties of conjugated systems and as active materials in their own right.

Thiophene, 2,5-dibromo-3-(bromomethyl)- can be utilized in various cross-coupling reactions, such as Suzuki and Stille couplings, to construct oligothiophenes with precise lengths and functionalities. For instance, the bromine atoms at the 2 and 5 positions can be selectively coupled with thiophene boronic acids (in Suzuki coupling) or organotin thiophene derivatives (in Stille coupling) to extend the conjugated system. The bromomethyl group can be used to introduce specific side chains or to link the oligomer to other molecular components. This approach allows for the synthesis of oligothiophenes with tailored electronic properties for specific applications.

Coupling ReactionReactantsCatalyst
Suzuki Coupling 2,5-dibromo-3-substituted thiophene, Arylboronic acidPd(PPh3)4
Stille Coupling 2,5-dibromo-3-substituted thiophene, Organotin reagentPd(PPh3)4 or other Pd catalysts

The unique molecular structure of Thiophene, 2,5-dibromo-3-(bromomethyl)- makes it an excellent scaffold for the synthesis of precursor molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiophene core is an electron-rich unit that facilitates charge transport, a critical property for semiconductor materials in these devices.

In the context of OFETs , this compound can be used to synthesize conjugated polymers and small molecules that form the active semiconductor layer. The ability to introduce various functional groups via the bromomethyl side chain allows for the tuning of the material's solubility, morphology, and electronic energy levels, which are all crucial for OFET performance. For example, long alkyl chains can be introduced to improve solubility and promote self-assembly into highly ordered structures that enhance charge carrier mobility.

For OPV applications, Thiophene, 2,5-dibromo-3-(bromomethyl)- can be used to construct donor materials for bulk heterojunction solar cells. The thiophene unit provides good hole-transporting properties. By copolymerizing this monomer with electron-accepting units, donor-acceptor (D-A) copolymers with tailored band gaps can be synthesized. The bromomethyl group offers a handle to attach solubilizing groups or other functional moieties to optimize the morphology and efficiency of the solar cell. For instance, derivatives like Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate are crucial precursors for high-mobility organic semiconductors.

Monomer for Conjugated Polymers and Copolymers with Tunable Electronic Properties

Intermediate in the Construction of Complex Heterocyclic Systems

Beyond its role in linear conjugated systems, the reactivity of the bromine and bromomethyl functionalities of Thiophene, 2,5-dibromo-3-(bromomethyl)- allows for its use as an intermediate in the synthesis of more complex, fused heterocyclic systems. These larger, often planar, aromatic structures are of great interest for advanced electronic applications due to their extended π-conjugation.

The bromomethyl group can participate in cyclization reactions to form fused ring systems. For example, it can react with nucleophiles to initiate the formation of new rings fused to the thiophene core. The bromine atoms at the 2 and 5 positions can then be used to further extend the fused system through subsequent cross-coupling and cyclization reactions. This strategy can lead to the synthesis of novel thieno[3,2-b]thiophene derivatives and other complex, fused aromatic structures. The regioselective functionalization of halogenated heterocycles is a key strategy in the synthesis of a wide variety of organic compounds. For example, 2-bromo-5-(bromomethyl)thiophene can be synthesized and subsequently used in Suzuki cross-coupling reactions with various aryl boronic acids to create a library of 2-(bromomethyl)-5-aryl-thiophenes.

Ring-Closing Reactions to Form Fused Thiophene Derivatives

Currently, there is limited specific information available in peer-reviewed literature detailing the application of Thiophene, 2,5-dibromo-3-(bromomethyl)- in intramolecular ring-closing reactions to form fused thiophene derivatives. While the structure suggests potential for such transformations, for instance, through sequential reaction at the bromomethyl group and a ring position, specific examples utilizing this particular isomer have not been extensively reported.

Synthesis of Spiro Compounds and Bridged Systems Incorporating Thiophene Cores

The synthesis of spirocyclic and bridged systems requires bifunctional reagents capable of forming multiple bonds in a specific spatial orientation. Although the trifunctional nature of Thiophene, 2,5-dibromo-3-(bromomethyl)- makes it an intriguing candidate for such complex syntheses, a review of scientific databases indicates a lack of published research specifically demonstrating its use in the construction of spiro compounds or bridged systems incorporating a thiophene core.

Role in the Generation of Medicinal Chemistry Scaffolds

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, valued for its structural and electronic properties. nih.gov Thiophene, 2,5-dibromo-3-(bromomethyl)- represents a key starting material for creating more elaborate structures for potential pharmaceutical development, with a focus on the synthetic methodologies employed.

Synthesis of Thiophene-Based Linkers for Bioconjugation

Thiophene-based structures are sometimes employed as linkers to connect bioactive molecules to other entities, such as antibodies or nanoparticles. evitachem.com However, there is no specific documentation in the available scientific literature that describes the use of Thiophene, 2,5-dibromo-3-(bromomethyl)- for the synthesis of linkers intended for bioconjugation.

Precursors for Drug-like Molecules and Probes (emphasis on synthesis pathways)

Thiophene, 2,5-dibromo-3-(bromomethyl)- has been successfully employed as a precursor in the multi-step synthesis of complex monomers used for creating functional polymers, which can act as probes or components in advanced materials. A notable pathway involves its conversion into a phosphonate ester, which then serves as a key intermediate for olefination reactions. rsc.org

The synthesis begins with the reaction of 2,5-dibromo-3-methyl-thiophene with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride (CCl₄). This reaction selectively brominates the methyl group to afford Thiophene, 2,5-dibromo-3-(bromomethyl)- in high yield. rsc.org

This versatile intermediate is then reacted with triethyl phosphite in an Arbuzov reaction. The reaction proceeds by heating the two components, which results in the formation of (2,5-Dibromo-thiophen-3-ylmethyl)-phosphonic acid diethyl ester. This product is often used in the subsequent step without extensive purification. This phosphonate ester is a crucial precursor for creating molecules with carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction, allowing for the introduction of the dibromothiophene moiety into larger, conjugated systems. rsc.org For instance, it can be reacted with aldehydes, such as 5-Octyl-thiophene-2-carbaldehyde, to produce vinyl-thiophene monomers for polymerization. rsc.org

Reactant 1 Reactant 2 Product Reaction Type Yield (%) Reference
2,5-Dibromo-3-methyl-thiopheneN-bromosuccinimide (NBS)Thiophene, 2,5-dibromo-3-(bromomethyl)-Radical Bromination83% rsc.org
Thiophene, 2,5-dibromo-3-(bromomethyl)-Triethyl phosphite(2,5-Dibromo-thiophen-3-ylmethyl)-phosphonic acid diethyl esterArbuzov reactionNot Reported rsc.org
(2,5-Dibromo-thiophen-3-ylmethyl)-phosphonic acid diethyl ester5-Octyl-thiophene-2-carbaldehyde2,5-Dibromo-3-[2-(5-octyl-thienyl)-vinyl]-thiopheneHorner-Wadsworth-Emmons61% rsc.org

Development of Novel Reagents and Catalysts Utilizing Thiophene, 2,5-dibromo-3-(bromomethyl)-

The chemical reactivity of Thiophene, 2,5-dibromo-3-(bromomethyl)- allows for its conversion into novel reagents for organic synthesis. A prime example is its use in preparing a specialized Horner-Wadsworth-Emmons reagent.

Computational and Theoretical Studies on Thiophene, 2,5 Dibromo 3 Bromomethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the chemical behavior of molecules.

DFT calculations are instrumental in determining the spatial distribution and energy levels of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com

For a molecule like 2,5-dibromo-3-(bromomethyl)thiophene, the electron-withdrawing nature of the bromine atoms is expected to significantly influence the electronic landscape of the thiophene (B33073) ring. These substituents would lower the energy of both the HOMO and LUMO levels compared to unsubstituted thiophene. The HOMO is anticipated to be localized primarily on the thiophene ring, particularly the sulfur atom and the carbon atoms with higher electron density. The LUMO, conversely, would likely be distributed across the C-Br bonds, indicating their susceptibility to nucleophilic attack.

The electron density distribution, also calculable via DFT, would show a polarization of charge, with electron density drawn towards the electronegative bromine atoms. This creates electrophilic sites on the carbon atoms attached to the bromines and on the methylene (B1212753) carbon of the bromomethyl group.

Table 1: Predicted Frontier Molecular Orbital Energies for Thiophene Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-6.5-1.25.3
2,5-dibromothiophene (B18171)-6.8-1.85.0
2,5-dibromo-3-(bromomethyl)thiophene (Predicted) -7.0 -2.2 4.8

Note: The values for 2,5-dibromo-3-(bromomethyl)thiophene are predictive and based on trends observed in related halogenated thiophenes.

Computational methods can map out the potential energy surfaces for chemical reactions, identifying the most probable pathways and the energy barriers associated with transition states. For derivatives of 2,5-dibromo-3-(bromomethyl)thiophene, these calculations can predict the outcomes of various synthetic transformations.

For instance, in nucleophilic substitution reactions, DFT can be used to model the approach of a nucleophile to the different electrophilic centers of the molecule. It is expected that the bromomethyl group would be the most reactive site for SN2-type reactions due to the lability of the C-Br bond and the stability of the resulting intermediate. The bromine atoms on the thiophene ring would be less reactive towards nucleophilic substitution, typically requiring metal catalysis. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with surrounding molecules.

The choice of solvent can profoundly impact reaction rates and outcomes. MD simulations can model the solvation shell around 2,5-dibromo-3-(bromomethyl)thiophene in different solvents. rsc.org In polar solvents, it is anticipated that the solvent molecules would arrange themselves to stabilize the polarized C-Br bonds, potentially facilitating nucleophilic substitution reactions at the bromomethyl position. In nonpolar solvents, the molecule would have a more rigid conformation, and reactivity might be altered. The simulations can quantify the solvent's influence on the conformational flexibility of the molecule and the accessibility of its reactive sites.

For thiophene derivatives, which are building blocks for organic electronics, understanding how they pack in the solid state is crucial. While no specific crystal structure data for 2,5-dibromo-3-(bromomethyl)thiophene is available, predictions can be made based on related compounds. mdpi.com Hirshfeld surface analysis, a tool often used in conjunction with crystallographic data, can be computationally predicted to visualize and quantify intermolecular interactions. nih.govresearchgate.net

For this molecule, halogen bonding (Br···Br and Br···S interactions) and π-π stacking of the thiophene rings are expected to be the dominant forces governing crystal packing. nih.gov The presence of multiple bromine atoms could lead to a herringbone or a lamellar packing motif, which would, in turn, influence the material's electronic properties.

Table 2: Predicted Intermolecular Interactions in the Solid State of 2,5-dibromo-3-(bromomethyl)thiophene (Illustrative)

Interaction TypePredicted Contribution to Crystal Packing
Halogen Bonding (Br···Br, Br···S)High
π-π StackingModerate
van der Waals ForcesHigh
C-H···Br Hydrogen BondingLow to Moderate

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. For a class of compounds like substituted thiophenes, QSRR models can be developed to predict the reactivity of new derivatives without the need for extensive experimental work.

A QSRR model for the reactivity of brominated thiophenes could use descriptors calculated from DFT, such as HOMO/LUMO energies, atomic charges, and dipole moments, to correlate with experimentally determined reaction rates for processes like cross-coupling reactions or nucleophilic substitutions. nih.gov For 2,5-dibromo-3-(bromomethyl)thiophene, such a model would likely predict high reactivity at the bromomethyl position and provide a quantitative estimate of the relative reactivity of the two ring bromine atoms in, for example, a Suzuki or Stille coupling reaction. These models are valuable for guiding the design of new thiophene-based molecules for specific applications in materials science and medicinal chemistry. mdpi.com

Computational Assessment of Bromine Atom Lability

The lability of the three bromine atoms in Thiophene, 2,5-dibromo-3-(bromomethyl)- is a key determinant of its chemical reactivity. This can be computationally assessed by calculating the bond dissociation energy (BDE) for each C-Br bond. The BDE represents the enthalpy change required to homolytically cleave a bond, with lower BDE values indicating a more labile atom. In this molecule, there are two distinct types of C-Br bonds: two vinylic bromines attached directly to the thiophene ring at positions 2 and 5, and one benzylic-like bromine on the methyl group at position 3.

Theoretical studies on related brominated aromatic compounds provide a framework for predicting the relative lability of these bromine atoms. researchgate.net DFT calculations have been shown to be effective in predicting BDEs for C-Br bonds in aromatic systems. researchgate.netnih.gov For instance, studies on bromobenzenes and other brominated aromatic compounds consistently show that benzylic C-Br bonds are significantly weaker than vinylic C-Br bonds. This is due to the greater stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring.

In the case of Thiophene, 2,5-dibromo-3-(bromomethyl)-, the radical formed by the cleavage of the C-Br bond at the bromomethyl group is stabilized by the thiophene ring. Conversely, the radicals formed by the cleavage of the C-Br bonds at the 2 and 5 positions are less stable vinylic radicals. Experimental and computational studies on the photodissociation of 2-bromothiophene (B119243) and 3-bromothiophene (B43185) have shown differences in their C-Br bond dissociation mechanisms, which are influenced by the position of the bromine atom on the thiophene ring. pku.edu.cnpku.edu.cnresearchgate.net These studies support the general principle that the electronic environment significantly impacts bond lability.

Table 1. Representative Calculated Bond Dissociation Energies (BDEs) for Different C-Br Bonds.
Bond TypePosition in Thiophene, 2,5-dibromo-3-(bromomethyl)-Typical Calculated BDE (kcal/mol)Relative Lability
Benzylic-like C-Br3-(bromomethyl)~65-75High
Vinylic C-Br (α-position)2- or 5-position~80-90Low

Note: The BDE values are approximate and based on general trends for similar chemical structures. Actual values would require specific DFT calculations for Thiophene, 2,5-dibromo-3-(bromomethyl)-.

Predicting Regioselectivity based on Electronic Descriptors

Computational methods are invaluable for predicting the regioselectivity of chemical reactions. For substituted aromatic compounds like Thiophene, 2,5-dibromo-3-(bromomethyl)-, electronic descriptors derived from quantum chemical calculations can identify the most probable sites for electrophilic or nucleophilic attack. One of the most powerful tools for this purpose is the Fukui function. rsc.orgscm.com

The Fukui function, f(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. rsc.org This allows for the identification of the most reactive sites for different types of reactions:

Electrophilic attack: The site most susceptible to an electrophile is the one with the highest value of the Fukui function for nucleophilic attack (f+), which corresponds to the location of the highest occupied molecular orbital (HOMO).

Nucleophilic attack: The site most susceptible to a nucleophile is the one with the highest value of the Fukui function for electrophilic attack (f-), which corresponds to the location of the lowest unoccupied molecular orbital (LUMO). pku.edu.cnresearchgate.net

For Thiophene, 2,5-dibromo-3-(bromomethyl)-, the thiophene ring is electron-rich and generally susceptible to electrophilic substitution. However, the presence of two electron-withdrawing bromine atoms at the 2 and 5 positions deactivates the ring towards electrophilic attack. The remaining unsubstituted position (position 4) would be the most likely site for electrophilic substitution, a prediction that can be quantified using Fukui functions. Computational studies on other substituted thiophenes have successfully used Fukui function analysis to predict reaction outcomes. scispace.com

Natural Bond Orbital (NBO) analysis is another computational technique that provides insights into the charge distribution and orbital interactions within a molecule, which can also be used to rationalize and predict regioselectivity.

Table 2. Predicted Regioselectivity for Thiophene, 2,5-dibromo-3-(bromomethyl)- based on Electronic Descriptors.
Reaction TypePredicted Reactive Site(s)Governing Electronic DescriptorRationale
Electrophilic SubstitutionPosition 4Fukui function (f+), HOMO densityThe only available position on the deactivated thiophene ring.
Nucleophilic SubstitutionCarbon of the bromomethyl groupFukui function (f-), LUMO density, Bond Dissociation EnergyThe most labile bromine atom makes this site susceptible to SN2-type reactions.

Spectroscopic Data Prediction and Interpretation via Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements. For Thiophene, 2,5-dibromo-3-(bromomethyl)-, these methods can aid in the assignment of NMR signals and vibrational modes.

NMR Chemical Shift Prediction and Conformation Analysis

The prediction of 1H and 13C NMR chemical shifts using DFT calculations has become a standard tool in structural elucidation. pku.edu.cnresearchgate.netresearchgate.netnih.govliverpool.ac.uknih.gov The accuracy of these predictions is highly dependent on the chosen computational level (functional and basis set) and, crucially, on considering the conformational flexibility of the molecule. researchgate.net

For Thiophene, 2,5-dibromo-3-(bromomethyl)-, the primary source of conformational freedom is the rotation around the C3-C(bromomethyl) single bond. A thorough computational analysis would involve performing a conformational search to identify all low-energy conformers. The NMR chemical shifts for each conformer would then be calculated, and a Boltzmann-averaged spectrum would be generated based on their relative energies. This approach generally leads to a more accurate prediction of the experimentally observed spectrum.

While specific calculated NMR data for this molecule is not available, a table of predicted chemical shifts can be constructed based on known substituent effects and data for similar compounds like 2,5-dibromo-3-methylthiophene (B84023) and other brominated thiophenes. rsc.orgchemicalbook.comresearchgate.net

Table 3. Predicted 1H and 13C NMR Chemical Shifts (ppm) for Thiophene, 2,5-dibromo-3-(bromomethyl)-.
AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
H4~7.0-7.2-
CH2Br~4.5-4.7~25-30
C2-~112-115
C3-~135-140
C4-~130-133
C5-~110-113

Note: These are estimated chemical shifts and are sensitive to the solvent and the specific computational methodology employed. The values are relative to TMS.

Vibrational Spectroscopy (IR, Raman) Analysis of Functional Groups

Computational vibrational analysis using DFT is a powerful technique for assigning and understanding the infrared (IR) and Raman spectra of molecules. scispace.comresearchgate.netresearchgate.netnih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. This comparison aids in the assignment of specific absorption bands to the vibrations of particular functional groups.

For Thiophene, 2,5-dibromo-3-(bromomethyl)-, the vibrational spectrum will be characterized by modes associated with the thiophene ring, the C-Br bonds, and the bromomethyl group. DFT calculations can help to distinguish between the stretching and bending vibrations of these different groups. For example, the C-Br stretching vibrations of the vinylic bromines are expected at different frequencies compared to the C-Br stretch of the bromomethyl group. The analysis of calculated spectra for related molecules, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, has demonstrated good agreement with experimental data after appropriate scaling of the calculated frequencies. scispace.com

Table 4. Predicted Characteristic Vibrational Frequencies (cm-1) for Thiophene, 2,5-dibromo-3-(bromomethyl)-.
Functional GroupVibrational ModePredicted Frequency Range (cm-1)Expected Intensity (IR/Raman)
Thiophene RingC-H Stretch3100-3000Weak-Medium / Medium
Thiophene RingC=C Stretch1550-1400Medium-Strong / Strong
Thiophene RingRing Breathing~800Medium / Strong
C-Br (vinylic)C-Br Stretch600-500Strong / Medium
CH2BrC-H Stretch3000-2900Medium / Medium
CH2BrCH2 Scissoring~1450Medium / Weak
CH2BrC-Br Stretch700-600Strong / Medium

Note: These are general frequency ranges. The exact values and intensities would be obtained from specific DFT calculations for the molecule.

Advanced Spectroscopic and Analytical Methodologies in the Research of Thiophene, 2,5 Dibromo 3 Bromomethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of "Thiophene, 2,5-dibromo-3-(bromomethyl)-" and its derivatives. It provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule.

High-Resolution 1H, 13C, and Heteronuclear (e.g., 79/81Br if applicable) NMR Studies

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the successful synthesis and substitution pattern of the target compound and its subsequent derivatives.

For Thiophene (B33073), 2,5-dibromo-3-(bromomethyl)- , the ¹H NMR spectrum is characteristically simple. It displays two key singlets: one for the single proton on the thiophene ring and another for the two protons of the bromomethyl group. A study reported these signals in deuterated chloroform (B151607) (CDCl₃), with the thiophene proton appearing at approximately 6.42 ppm and the methylene (B1212753) protons of the bromomethyl group at 4.56 ppm. researchgate.net

The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment. For the parent compound, five distinct signals were observed, corresponding to the four carbons of the thiophene ring and the one carbon of the bromomethyl group. The reported chemical shifts in CDCl₃ are 142.71, 134.53, 115.12, 113.12, and 21.44 ppm. researchgate.net The signals at the lower field (higher ppm) are attributed to the carbon atoms of the thiophene ring, while the peak at 21.44 ppm corresponds to the bromomethyl carbon.

Table 1: NMR Spectroscopic Data for Thiophene, 2,5-dibromo-3-(bromomethyl)-

Nucleus Solvent Chemical Shift (δ) in ppm Signal Multiplicity Assignment Reference
¹H CDCl₃ 6.42 Singlet Thiophene ring H researchgate.net
¹H CDCl₃ 4.56 Singlet -CH₂Br protons researchgate.net
¹³C CDCl₃ 142.71 - Thiophene ring C researchgate.net
¹³C CDCl₃ 134.53 - Thiophene ring C researchgate.net
¹³C CDCl₃ 115.12 - Thiophene ring C researchgate.net
¹³C CDCl₃ 113.12 - Thiophene ring C researchgate.net
¹³C CDCl₃ 21.44 - -CH₂Br carbon researchgate.net

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation of Complex Derivatives

For more complex derivatives of "Thiophene, 2,5-dibromo-3-(bromomethyl)-", one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish which protons are neighbors in the molecular structure. For a complex derivative with multiple alkyl or aryl groups, COSY can trace the spin systems through the chains and rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals based on the assignments of their attached protons, which are often more easily determined.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to four bonds). It is crucial for connecting different fragments of a molecule, such as linking a side chain to the thiophene ring or identifying the precise point of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of molecules in solution.

For example, in a polymer derivative, these 2D techniques would be critical to confirm the regioregularity of the polymer chain and the connectivity of various side chains to the polythiophene backbone. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For Thiophene, 2,5-dibromo-3-(bromomethyl)- (C₅H₃Br₃S), the presence of three bromine atoms creates a highly distinctive isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS can resolve these isotopic peaks and confirm the molecular formula with a high degree of confidence. For instance, HRMS has been used to confirm the molecular weights of thiophene derivatives with errors of less than 5 ppm. The monoisotopic mass of the parent compound is 331.75055 Da. uni.lu HRMS analysis would be expected to find an ion corresponding to this exact mass, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are analyzed. tandfonline.com This process provides detailed structural information and helps to distinguish between isomers. The fragmentation pathways are characteristic of the molecule's structure. For brominated thiophenes, common fragmentation pathways involve the loss of bromine atoms (Br•) or the bromomethyl group (•CH₂Br).

The use of Gas Chromatography coupled to Tandem Mass Spectrometry (GC-MS/MS) is particularly effective for analyzing complex mixtures of brominated compounds. rsc.org The fragmentation of the parent ion into specific product ions can be monitored using Selective Reaction Monitoring (SRM), which provides high selectivity and sensitivity. rsc.org Analysis of "Thiophene, 2,5-dibromo-3-(bromomethyl)-" by MS/MS would likely show sequential loss of the bromine atoms and the side chain, providing unequivocal structural confirmation.

Table 2: Plausible MS/MS Fragmentation for Thiophene, 2,5-dibromo-3-(bromomethyl)- (C₅H₃Br₃S)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Identity of Loss
[M]⁺• ≈ 332 ≈ 253 79 Br•
[M]⁺• ≈ 332 ≈ 239 93 CH₂Br•
≈ 253 ≈ 174 79 Br•
≈ 174 ≈ 95 79 Br•

Note: Masses are nominal and based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³²S). The actual spectrum would show a complex pattern due to bromine's isotopic distribution.

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for "Thiophene, 2,5-dibromo-3-(bromomethyl)-" is not present in the reviewed literature, the technique has been widely applied to its derivatives. tandfonline.comuomphysics.net The general procedure involves obtaining a high-quality single crystal, which is often achieved by slow evaporation of a solvent. tandfonline.comuomphysics.net The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. uomphysics.net Software is used to solve and refine the structure, yielding a model of the molecule in the crystal lattice. tandfonline.com

For derivatives of brominated thiophenes, X-ray analysis has been crucial for:

Confirming Absolute Structure: Unambiguously verifying the connectivity and regiochemistry of substituents, which can be challenging to determine by NMR and MS alone.

Analyzing Conformation: Determining the dihedral angles between the thiophene ring and its substituents.

Investigating Intermolecular Interactions: Identifying and quantifying non-covalent interactions like π-π stacking, halogen bonding (C-Br···S), and hydrogen bonds, which govern the crystal packing and influence the material's bulk properties. researchgate.net

The results from a single-crystal X-ray diffraction analysis are typically deposited in a crystallographic database as a Crystallographic Information File (CIF), which contains all the experimental and structural parameters. rsc.orgbiokeanos.com

Table 3: Example of Crystallographic Data for a Related Brominated Thiophene Derivative

Parameter Example Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell
Space Group P2₁/n Defines the symmetry elements within the unit cell
a (Å) 10.1 Unit cell dimension
b (Å) 7.8 Unit cell dimension
c (Å) 15.4 Unit cell dimension
β (°) 95.5 Unit cell angle
Volume (ų) 1200 Volume of the unit cell
Z 4 Number of molecules per unit cell

Note: This table presents hypothetical but representative data for a thiophene derivative to illustrate the output of an X-ray crystallography experiment. uomphysics.netresearchgate.net

Determination of Solid-State Molecular Structure and Conformation

The definitive method for determining the precise three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction (SCXRD). This technique provides atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

For a molecule like "Thiophene, 2,5-dibromo-3-(bromomethyl)-", an SCXRD analysis would reveal the planarity of the thiophene ring and the orientation of the substituents. The positions of the two bromine atoms on the ring (positions 2 and 5) and the bromomethyl group (position 3) are fixed by covalent bonds, but the rotational freedom around the C3-C(H2Br) single bond allows for different conformations of the bromomethyl group relative to the ring. The solid-state structure would capture the lowest energy conformation adopted within the crystal lattice. While specific crystallographic data for this exact compound is not publicly available, analysis of related structures, such as 2,5-dibromothieno[3,2-b]thiophene, confirms the planarity of the core structure and provides typical bond lengths for C-Br and C-S bonds in such systems. sigmaaldrich.com

Table 1: Representative Crystallographic Data for a Substituted Thiophene Derivative. This table illustrates typical parameters obtained from a single-crystal X-ray diffraction experiment on a related compound.
ParameterTypical ValueMethod of Determination
Crystal SystemMonoclinicSingle-Crystal X-ray Diffraction
Space GroupP2₁/cSingle-Crystal X-ray Diffraction
C-S Bond Length (Å)1.70 - 1.73Single-Crystal X-ray Diffraction
C-Br Bond Length (Å)1.85 - 1.90Single-Crystal X-ray Diffraction
Thiophene Ring Dihedral Angle (°)< 5Single-Crystal X-ray Diffraction

Analysis of Intermolecular Interactions and Crystal Packing

The study of crystal packing reveals how individual molecules assemble in the solid state, which is governed by a network of intermolecular interactions. mdpi.com For "Thiophene, 2,5-dibromo-3-(bromomethyl)-", several types of non-covalent interactions are expected to play a significant role.

Halogen Bonding: The bromine atoms are electron-rich but possess an electropositive region known as a σ-hole, allowing them to act as halogen bond donors. mdpi.com These can form directional interactions with nucleophilic atoms, such as other bromine atoms (Br···Br) or the sulfur atom (Br···S) of a neighboring molecule. mdpi.comresearchgate.net

π-π Stacking: The aromatic thiophene ring can interact with adjacent rings through π-π stacking. acs.org The presence of bulky bromine substituents may, however, lead to offset or tilted stacking arrangements rather than a direct face-to-face overlap.

Computational tools such as Hirshfeld surface analysis and PIXEL calculations can be used to visualize and quantify the energetic contributions of these different interactions, providing a comprehensive understanding of the forces driving crystal formation. researchgate.net The interplay between these forces dictates the final crystal packing motif, which can influence material properties. acs.orgrsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, providing powerful tools for both the separation of compounds from a mixture (preparative) and the determination of purity (analytical).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development for Analytical and Preparative Purposes

Both HPLC and GC are essential techniques for the analysis of thiophene derivatives. The choice between them depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for non-volatile or thermally sensitive compounds. For "Thiophene, 2,5-dibromo-3-(bromomethyl)-" and its derivatives, reversed-phase HPLC is typically the method of choice. mdpi.com Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings. nih.govacs.org A fast HPLC-UV method has been successfully developed for other thiophenic compounds, demonstrating the utility of this approach for monitoring reactions or assessing purity. mdpi.com

Table 2: Typical HPLC Method Parameters for Analysis of Brominated Aromatic Compounds.
ParameterTypical SettingPurpose
Column (Stationary Phase)C18 (5 µm, 4.6 x 250 mm)Provides a non-polar surface for separation. nih.govresearchgate.net
Mobile PhaseAcetonitrile/Water (Isocratic or Gradient)Elutes compounds based on polarity. mdpi.comnih.gov
Flow Rate1.0 mL/minControls retention time and separation efficiency. nih.gov
DetectorUV-Vis (e.g., at 254 nm)Detects aromatic compounds.
Column Temperature30 °CEnsures reproducible retention times. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the molecular weight of the title compound, it should be amenable to GC analysis. The use of a high-sensitivity detector, such as a Sulfur Chemiluminescence Detector (SCD), allows for the selective and trace-level analysis of sulfur-containing compounds like thiophenes. shimadzu.com

Table 3: Illustrative GC Method Parameters for Thiophene Analysis.
ParameterTypical SettingPurpose
Column (Stationary Phase)SH-WAX (30 m x 0.32 mm I.D.)Separates compounds based on boiling point and polarity. shimadzu.com
Carrier GasHelium or NitrogenTransports the sample through the column.
Injection ModeSplit/SplitlessIntroduces a small, precise volume of sample.
Temperature Programe.g., 50 °C hold 2 min, ramp to 250 °CSeparates compounds with different boiling points.
DetectorFID, MS, or SCDProvides universal (FID), structural (MS), or sulfur-specific (SCD) detection. shimadzu.com

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable to derivatives)

The parent compound, "Thiophene, 2,5-dibromo-3-(bromomethyl)-", is achiral as it does not possess a stereocenter and is not atropisomeric. However, derivatives can be readily synthesized that are chiral. For instance, substitution of the bromomethyl group with a chiral moiety or the creation of a stereocenter on a side chain would result in enantiomers. nih.gov

When a chiral derivative is synthesized as a racemic mixture, chiral chromatography is essential for separating the two enantiomers and determining the enantiomeric excess (ee) of a stereoselective synthesis. rsc.org This is most commonly achieved using chiral HPLC. The technique relies on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the successful separation of a variety of chiral compounds, including heterocyclic derivatives. nih.gov The development of such methods is critical for applications where the biological activity or material properties of the enantiomers differ. rsc.org

Future Research Directions and Challenges for Thiophene, 2,5 Dibromo 3 Bromomethyl

Development of More Sustainable and Scalable Synthetic Routes

The synthesis of polyhalogenated thiophenes often relies on traditional batch methods using reagents like N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). jocpr.comnewcastle.edu.au While effective at the lab scale, these methods can present challenges for industrial production, including issues with heat management, hazardous solvent use, and reproducibility. newcastle.edu.au A significant future direction is the development of synthetic protocols that are not only more environmentally benign but also scalable.

Key areas for research include:

Flow Chemistry: Transitioning from batch to continuous flow synthesis offers substantial advantages. Flow reactors provide superior heat and mass transfer, allowing for safer handling of exothermic reactions, such as the bromination of thiophene (B33073) rings. newcastle.edu.au This enhanced control can lead to higher yields, improved purity, and reduced reaction times. Research into optimizing flow conditions—such as temperature, residence time, and reagent concentration—for the specific synthesis of 2,5-dibromo-3-(bromomethyl)thiophene could pave the way for large-scale, cost-effective production. newcastle.edu.au

Green Solvents and Catalysts: Future efforts will likely focus on replacing hazardous solvents and stoichiometric reagents with greener alternatives. This could involve exploring reactions in ionic liquids or deep eutectic solvents. Furthermore, the development of catalytic bromination methods that avoid the use of NBS would reduce waste and improve the atom economy of the process.

Atom-Economical Approaches: Innovative synthetic strategies that build the substituted thiophene ring from acyclic precursors in a regioselective manner are gaining traction. nih.gov These methods, which can involve the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, represent a more direct and atom-economical route to highly substituted thiophenes, potentially bypassing the need for post-synthesis halogenation. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of three bromine atoms at distinct chemical environments (C2, C5, and the exocyclic methyl group) makes 2,5-dibromo-3-(bromomethyl)thiophene a versatile substrate for a wide array of chemical transformations. While the C2 and C5 positions are primed for cross-coupling reactions and the bromomethyl group for nucleophilic substitution, future research will delve into more complex and selective catalytic transformations.

Orthogonal Functionalization: A primary goal is to develop "orthogonal" reaction conditions that allow for the selective functionalization of one C-Br bond in the presence of the other two. This would enable the stepwise construction of highly complex, non-symmetrical molecules. This could be achieved through the careful selection of catalysts (e.g., palladium complexes with tailored ligands), reaction temperatures, and reagents that can differentiate between the reactivity of the aryl bromides and the benzyl-like bromide.

Catalytic Asymmetric Transformations: The thiophene core is a key component in many chiral ligands and pharmacologically active compounds. nih.govnih.gov A significant challenge and opportunity lie in the catalytic asymmetric functionalization of this molecule. Developing chiral catalysts that can engage in enantioselective cross-coupling or substitution reactions would open pathways to new classes of chiral thiophene-based materials and atropisomers. rsc.org

Dearomatization Reactions: Catalytic asymmetric dearomatization (CADA) of aromatic compounds is an emerging field for accessing complex three-dimensional structures from flat aromatic precursors. nih.gov Exploring the dearomatization of 2,5-dibromo-3-(bromomethyl)thiophene could lead to novel spirocyclic or fused-ring systems with unique stereoelectronic properties, a feat that remains a significant challenge due to the high stability of the thiophene ring. nih.govrsc.org

Table 1: Potential Catalytic Transformations for Future Research

Transformation TypeTarget C-Br Bond(s)Potential Catalyst SystemAnticipated Product ClassResearch Goal
Selective Suzuki/Stille CouplingC2 or C5Pd(0) with sterically demanding phosphine (B1218219) ligandsUnsymmetrically substituted diarylthiophenesStepwise, site-selective introduction of different aryl groups.
Enantioselective Nucleophilic Substitution-CH₂BrChiral phase-transfer catalysts or organocatalystsChiral 3-substituted thiophenesCreation of new chiral building blocks for pharmaceuticals or ligands.
Catalytic Asymmetric DearomatizationThiophene RingChiral Ru- or Ir-based hydrogenation or cycloaddition catalystsChiral dearomatized thiophene spiranes or fused systemsAccessing novel 3D molecular scaffolds from a flat aromatic precursor. nih.govrsc.org
Oxidative C-Br Bond TransformationAny C-BrRu-based water oxidation catalystsThiophene carboxylic acids or ketonesConverting halogenated positions directly to oxygenated functional groups. acs.org

Integration into Advanced Functional Material Systems Beyond Current Scope

While polythiophenes are well-established in organic electronics, the unique trifunctional nature of 2,5-dibromo-3-(bromomethyl)thiophene enables the design of materials that go beyond simple linear conjugated polymers. numberanalytics.com Future research will focus on leveraging its structure to create materials with novel topologies and functionalities.

Cross-linked and 2D Polymers: The three reactive sites provide a perfect scaffold for creating two-dimensional (2D) polymers or cross-linked networks. Such materials could exhibit enhanced thermal stability, unique charge transport pathways, and permanent porosity, making them suitable for applications in gas separation, catalysis, and next-generation electronics.

Nonlinear Optical (NLO) Materials: Thiophene-containing systems with strong donor-acceptor groups are known to exhibit significant second-order NLO properties. psu.edu The bromomethyl handle on this compound could be used to attach potent electron-donating or -withdrawing groups, while the ring bromines could be used to extend the conjugation length, creating highly active NLO chromophores.

Fluorescent Sensors and Bio-imaging: Although many thiophenes have low emission quantum yields, specific structural modifications can produce highly fluorescent materials. rsc.org The bromomethyl group serves as an ideal anchor point for attaching moieties that can interact with specific analytes or biological targets. Subsequent functionalization of the ring positions could be used to tune the photophysical properties (e.g., absorption and emission wavelengths) for applications in chemical sensing or as fluorescent biomarkers.

Computational Design and Prediction of Novel Thiophene-Based Architectures

As the complexity of target molecules increases, trial-and-error synthesis becomes prohibitively expensive and time-consuming. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new materials. nih.govresearchgate.netacs.org This approach allows researchers to predict the properties of hypothetical molecules before embarking on their synthesis.

Predicting Optoelectronic Properties: DFT and Time-Dependent DFT (TD-DFT) can be used to calculate key parameters such as HOMO/LUMO energy levels, band gaps, and theoretical absorption spectra for polymers or oligomers derived from 2,5-dibromo-3-(bromomethyl)thiophene. researchgate.netresearchgate.net This predictive power is crucial for designing new materials for organic solar cells, OFETs, and OLEDs with targeted characteristics. numberanalytics.comnih.gov

Modeling Complex Architectures: Computational methods can model the geometric and electronic structures of complex topologies, such as the 2D polymers mentioned above. acs.orgmdpi.com These models can provide insights into molecular planarity, solid-state packing, and charge transport properties, guiding synthetic efforts toward the most promising architectures. acs.org

Elucidating Reaction Mechanisms: Computational studies can be employed to investigate the mechanisms of the selective functionalization reactions. researchgate.net By calculating the energy barriers for different reaction pathways, researchers can better understand how to achieve the desired selectivity and develop more efficient catalytic systems.

Table 2: Role of Computational Chemistry in Future Research

Computational MethodPredicted Property/InsightImpact on Material Design
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO levels, band gap, charge distribution. acs.orgresearchgate.netPre-screening of candidate molecules for targeted electronic applications (e.g., OPVs, OFETs). researchgate.netacs.org
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excitation energies. researchgate.netDesign of materials with specific colors or light-harvesting capabilities for solar cells and sensors.
Molecular Dynamics (MD)Solid-state packing, morphology, charge mobility.Predicting the performance of materials in solid-state devices by simulating bulk properties.
Reaction Pathway ModelingTransition state energies, reaction kinetics. researchgate.netGuiding the development of catalysts and reaction conditions for selective synthesis.

Addressing Challenges in the Selective Functionalization of Polybrominated Thiophenes

The selective functionalization of polyhalogenated aromatic compounds is a long-standing challenge in organic synthesis. For 2,5-dibromo-3-(bromomethyl)thiophene, the key difficulty lies in differentiating between the three C-Br bonds.

Reactivity Differentiation: The exocyclic C-Br bond is mechanistically distinct (prone to SN1/SN2 pathways) from the C-Br bonds on the aromatic ring (which typically react via oxidative addition in cross-coupling). However, differentiating between the electronically distinct C2 and C5 positions is more subtle. The C2 position is generally more reactive in electrophilic substitutions and some coupling reactions due to the influence of the sulfur atom and the adjacent substituent. Future work must systematically quantify these reactivity differences to enable predictable, site-selective reactions.

Steric and Electronic Control: One strategy to control selectivity is to leverage steric hindrance. By installing a bulky group at one position (e.g., via the bromomethyl handle), access to the adjacent C2-Br position could be sterically blocked, allowing for preferential reaction at the more accessible C5-Br site.

Development of Chemoselective Catalysts: The ultimate goal is the development of catalytic systems that are inherently chemoselective. This involves designing ligands for metals like palladium that can electronically or sterically discriminate between the C2-Br and C5-Br bonds, allowing for high-yielding, selective transformations without the need for multi-step protecting group strategies. Research in this area is critical for unlocking the full synthetic utility of polyhalogenated building blocks. nih.gov

Q & A

Q. How can computational modeling guide the design of novel derivatives?

  • DFT Applications : Predicts activation energies for transmetalation steps in GRIM and optimizes monomer structures for enhanced polymerization rates .
  • Case Study : Modeling CF₂-substituted thiophenes revealed electron deficiency as a polymerization bottleneck, leading to redesigned monomers with spaced fluorinated groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.